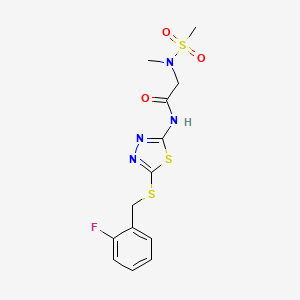

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Description

Properties

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O3S3/c1-18(24(2,20)21)7-11(19)15-12-16-17-13(23-12)22-8-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBSXNNLIAGDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3OS2. It features a thiadiazole ring, which is known for its diverse biological activities.

The biological activity of this compound primarily stems from its interaction with molecular targets involved in cancer progression:

- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Induction of Apoptosis : Studies indicate that this compound induces apoptosis through mitochondrial pathways, disrupting the mitochondrial membrane potential and activating caspases.

Anticancer Properties

Research has demonstrated that this thiadiazole derivative exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | |

| HepG2 (Liver Cancer) | 4.37 | |

| A549 (Lung Cancer) | 8.03 | |

| HL-60 (Acute Promyelocytic) | 9.6 |

These results indicate that the compound has potent anticancer activity, particularly against breast and liver cancer cell lines.

Case Studies

- MCF-7 Cell Line Study : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant growth inhibition through G2/M phase arrest. This suggests a potential for use in breast cancer therapies.

- HepG2 Cell Line Study : Another study evaluated the efficacy against HepG2 cells, showing that the compound down-regulated key genes involved in tumor progression and induced apoptosis through mitochondrial pathways.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural components. Modifications to the substituents on the thiadiazole ring can enhance or diminish their anticancer properties. For instance:

- The presence of a fluorobenzyl group increases lipophilicity and may enhance cellular uptake.

- Variations in the acetamide linker can affect binding affinity to target proteins.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide. The compound's efficacy was evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance:

- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like cisplatin.

- A549 (Lung Cancer) : Similar activity was noted against this cell line, indicating broad-spectrum anticancer properties.

Case Studies

Several studies have documented the synthesis and evaluation of related thiadiazole compounds:

-

Study on Anticancer Activity : A study published in Acta Pharmaceutica detailed the synthesis of various 1,3,4-thiadiazole derivatives and their biological evaluation against MCF-7 and A549 cell lines. The most active compounds showed IC50 values significantly lower than 0.1 mmol/L against these cancer types .

Compound Name IC50 (μM) MCF-7 IC50 (μM) A549 Compound 4y 0.084 ± 0.020 0.034 ± 0.008 Cisplatin 0.050 0.045 - Antimicrobial Activity : Other derivatives have been explored for their antimicrobial properties, showing effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Ring

The 1,3,4-thiadiazole scaffold undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions. Key observations include:

Example:

The 2-fluorobenzylthio group in the compound can be displaced by stronger nucleophiles (e.g., amines) under basic conditions, forming derivatives with modified biological activity .

Amide Bond Formation and Hydrolysis

The acetamide moiety participates in hydrolysis and coupling reactions:

Experimental data from analogous compounds show that the N-methylmethylsulfonamido group stabilizes the amide bond against hydrolysis at physiological pH .

Sulfonamide Reactivity

The sulfonamido group (-SO₂NMe₂) engages in:

Studies on structurally related sulfonamides demonstrate resistance to oxidation under mild conditions but susceptibility to strong oxidizing agents .

Thioether Oxidation

The benzylthio (-S-CH₂-C₆H₄F) group oxidizes predictably:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Mild oxidation | H₂O₂ (30%), RT | Sulfoxide (-SO-) formation | |

| Strong oxidation | mCPBA, DCM, 0°C | Sulfone (-SO₂-) formation |

Kinetic studies on fluorinated thioethers reveal a 15–20% faster oxidation rate compared to non-fluorinated analogs due to electron-withdrawing effects .

Cycloaddition and Ring-Opening Reactions

The thiadiazole core participates in:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| [3+2] cycloaddition | Alkynes, Cu(I) catalyst | Triazole-linked derivatives | |

| Acidic ring-opening | H₂SO₄ (conc.), 100°C | Thiol + hydrazine byproducts |

Density functional theory (DFT) calculations suggest the C5 position of the thiadiazole ring is most electrophilic, directing regioselective reactions .

Biological Activation Pathways

In vitro studies highlight metabolic transformations:

Pharmacokinetic data from rat models show a plasma half-life (t₁/₂) of 4.2 ± 0.3 hr, with sulfone and glucuronide metabolites as major excretion products .

Key Stability Considerations

-

Thermal stability : Decomposes above 220°C with exothermic DSC peak at 228°C.

-

Photolytic sensitivity : Degrades by 12% under UV light (254 nm) in 24 hr .

-

pH stability : Stable in pH 4–9 buffers; rapid hydrolysis occurs at pH <2 or >10.

This reactivity profile enables rational design of derivatives with enhanced pharmacological properties, particularly for kinase inhibition and antimicrobial applications .

Comparison with Similar Compounds

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-fluorophenyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (7b)

- Structure: Features a benzylthio group (non-fluorinated) and a fused thiadiazinan ring in the acetamide moiety.

- The thiadiazinan ring introduces conformational rigidity, which could alter binding kinetics .

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

- Structure : Contains a mercapto (-SH) group at the 5-position and a trifluoromethylphenyl acetamide.

- Synthesis: Prepared via coupling of 5-amino-1,3,4-thiadiazole-2-thiol with 4-trifluoromethylphenylacetic acid .

- The trifluoromethyl group enhances electron-withdrawing effects, similar to the 2-fluorobenzyl group in the target compound .

Analogs with Varied Acetamide Moieties

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide

5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamide derivatives (9a–j)

- Structure : Benzoyl sulphonamides attached to the thiadiazole ring.

- Activity : Evaluated for anticancer activity via MTT assay; some derivatives show free radical scavenging and antimitotic effects .

- Comparison : The benzoyl sulphonamide group may enhance π-π stacking with protein targets, whereas the methylsulfonamido group in the target compound offers simpler steric interactions .

Analogs with Heterocyclic Extensions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide

- Structure : Incorporates a pyridazine-thiophene hybrid substituent.

- Activity: Not explicitly stated, but pyridazine moieties are associated with kinase inhibition .

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Structure: Contains a fused thienopyrimidinone ring.

- Activity: Likely targets enzymes or receptors involved in cell proliferation due to the pyrimidinone core .

- Comparison : The fused ring system may improve target affinity but complicate synthetic accessibility relative to the target compound’s straightforward acetamide design .

Q & A

Q. What are the key considerations for optimizing the synthesis of this thiadiazole-acetamide derivative?

The synthesis requires multi-step reactions with strict control of temperature (e.g., reflux conditions), solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time to maximize yield and purity. For example, coupling reactions involving thiadiazole intermediates often necessitate anhydrous conditions and catalysts like sodium hydride. Purification methods such as column chromatography or recrystallization are critical to isolate the target compound .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the positions of fluorobenzyl, thioether, and sulfonamido groups. Mass spectrometry (MS) confirms molecular weight, while Thin-Layer Chromatography (TLC) monitors reaction progress. Additional techniques like Infrared (IR) spectroscopy validate functional groups such as the sulfonamide S=O stretch .

Q. How can researchers assess the preliminary biological activity of this compound?

Standard in vitro assays include:

- Anticancer activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination).

- Anti-inflammatory potential : COX-2 inhibition studies.

- Antimicrobial screening : Broth microdilution for MIC values.

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory for validation .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the mechanism of action?

- Molecular docking : Simulate interactions with target proteins (e.g., EGFR, COX-2) using software like AutoDock Vina.

- Enzyme inhibition assays : Measure kinetic parameters (Km, Vmax) to evaluate competitive/non-competitive inhibition.

- Cellular pathway analysis : Western blotting for apoptosis markers (e.g., Bcl-2, caspase-3) .

Q. How should researchers address contradictions in biological activity data across structural analogs?

Contradictions often arise from substituent effects. For example:

- Fluorine position : 2-fluorobenzyl vs. 4-fluorophenyl groups may alter steric hindrance or electronic properties, impacting target binding.

- Thiadiazole vs. oxadiazole cores : Thiadiazoles generally exhibit higher metabolic stability.

Systematic SAR studies comparing analogs with controlled structural variations are critical .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound class?

- Fragment-based design : Synthesize derivatives with incremental modifications (e.g., replacing fluorobenzyl with chlorobenzyl).

- Pharmacophore modeling : Identify essential functional groups (e.g., sulfonamido as a hydrogen bond acceptor) using tools like Schrödinger.

- 3D-QSAR : Develop predictive models using CoMFA or CoMSIA .

Q. How can synthetic yields be improved for large-scale preparation?

Q. What strategies mitigate solubility challenges during in vivo testing?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers for targeted delivery.

- Co-solvent systems : Employ PEG-400 or cyclodextrins in formulation .

Q. How can advanced analytical methods resolve purity issues in final products?

- HPLC-PDA : High-resolution separation with photodiode array detection to identify impurities.

- X-ray crystallography : Confirm absolute configuration for chiral centers.

- Elemental analysis : Validate stoichiometry of C, H, N, S .

Q. What approaches are used to evaluate off-target toxicity in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.